molecular formula C17H24O4 B009577 Verapliquinone C CAS No. 109954-47-4

Verapliquinone C

Cat. No. B009577
M. Wt: 292.4 g/mol
InChI Key: LLFLYROJZGWUAK-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verapliquinone C is a natural compound that belongs to the family of quinones. It is found in various plants such as Veratrum album, a medicinal herb that has been used for centuries in traditional medicine. Verapliquinone C has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pharmacokinetic-Pharmacodynamic Relationship in Anti-Hepatitis C Virus Agents

Verapliquinone C has been studied in the context of pharmacokinetic-pharmacodynamic (PK-PD) relationships, particularly in hepatitis C virus (HCV) treatments. A novel approach involving liver partition coefficient-corrected inhibitory quotient (LCIQ) has been explored to improve the PK-PD relationship for antiviral activity. This research provides valuable insights into drug discovery for HCV, potentially involving verapliquinone C (Duan et al., 2012).

PET Tracer Evaluation for Blood-Brain Barrier Functionality

Verapliquinone C's metabolite, [(11)C]D617, has been evaluated as a PET tracer for assessing P-glycoprotein functionality at the blood-brain barrier. This study highlights the importance of understanding the cerebral kinetics of verapliquinone C and its metabolites, which could potentially aid in the development of novel PET tracers for brain studies (Verbeek et al., 2012).

Protective Effect Against Cisplatin-Induced Testicular Damage

Research involving verapliquinone C has also extended to its potential protective effects against cisplatin-induced damage, particularly in the context of male reproductive health. Studies have focused on mitigating the adverse effects of chemotherapy drugs like cisplatin, potentially leveraging the properties of verapliquinone C (Erfani Majd et al., 2020).

Role in Chemotherapy and Drug Resistance

Verapliquinone C has been explored in studies related to chemotherapy, especially in understanding and overcoming drug resistance in cancer treatment. Its interactions with other antitumor drugs and the mechanisms behind its efficacy and resistance are of particular interest in oncology research (Liu et al., 2017).

Therapeutic Potential in Various Diseases

The therapeutic potential of verapliquinone C, derived from Aloe vera, has been studied across various diseases. Its biological and pharmacological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, suggest a wide range of potential applications in treating and preventing diseases (Kumar et al., 2019).

Inhibitory Effects on Malaria Drug Resistance

Verapliquinone C has shown potential in addressing drug resistance in malaria treatment. Studies on mutations in Plasmodium falciparum and the effects of verapliquinone C on drug resistance mechanisms provide insights into developing more effective malaria therapies (Fidock et al., 2000).

properties

CAS RN

109954-47-4

Product Name

Verapliquinone C

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7+

InChI Key

LLFLYROJZGWUAK-KPKJPENVSA-N

Isomeric SMILES

C/C(=C\CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O

SMILES

CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O

Canonical SMILES

CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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